8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
Description
Nomifensine maleate, a second-generation antidepressant, is a tetrahydroisoquinoline derivative with the chemical formula C20H22N2O4 and a molecular weight of 354.406 g/mol . It functions as a potent inhibitor of norepinephrine and dopamine reuptake, with minimal serotonergic activity, distinguishing it from traditional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . Pharmacokinetic studies demonstrate linear dose-proportionality in AUC and peak plasma concentrations across doses of 25–200 mg, with rapid absorption and wide tissue distribution. Bioavailability from capsules (Merital®) and aqueous solutions is equivalent .
Properties
CAS No. |
24524-90-1 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GEOCVSMCLVIOEV-BTJKTKAUSA-N |
Isomeric SMILES |
C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O |
Other CAS No. |
32795-47-4 24524-90-1 |
Pictograms |
Irritant |
Related CAS |
24526-64-5 (Parent) |
Synonyms |
Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |
Origin of Product |
United States |
Preparation Methods
The synthesis of nomifensine maleate involves several steps. One method includes the trifluoroacetylation of nomifensine maleate enantiomers, followed by chiral separation using ion-pair chromatography . The reaction conditions typically involve a mixture of chloroform, methanol, and water, with a chiral counter ion such as (+)-camphor-10-sulfonic acid . Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Metabolic Reactions: Glucuronidation
Nomifensine undergoes rapid hepatic metabolism via N-glucuronidation. Pharmacokinetic studies reveal:
-
Primary metabolite : Nomifensine-N-glucuronide, formed via UDP-glucuronosyltransferase-mediated conjugation .
-
Plasma concentration : Nomifensine-N-glucuronide levels exceed parent compound concentrations by up to 100-fold due to reduced volume of distribution .
-
Instability : The glucuronide conjugate is highly unstable, spontaneously cleaving back to nomifensine under physiological conditions. This reversibility complicates accurate plasma measurements, necessitating quantification of total nomifensine (parent + conjugate) in clinical studies .
Table 1: Pharmacokinetic Parameters of Total Nomifensine
| Parameter | Value |
|---|---|
| Time to peak (T<sub>max</sub>) | 1–2 hours post-dose |
| Elimination half-life | 2 hours |
| Renal excretion (24 h) | ~88% of oral dose |
Radiation-Induced Transformation
Ionizing radiation (IR) structurally modifies nomifensine maleate, generating novel derivatives with altered bioactivity :
-
HPLC analysis : IR treatment (10 kGy) reduces the nomifensine peak (retention time: 14.5 min) and introduces new radiolytic peaks (12.6–15 min), confirming chemical transformation .
-
Mechanism : Free radicals generated during irradiation likely attack the tetrahydroisoquinoline core, altering substituent positions or ring saturation.
Table 2: Cytotoxicity of Irradiated Nomifensine (IR-NF) in MCF-7 Cells
| Treatment | Concentration (µg/mL) | Cell Viability (% vs. Control) |
|---|---|---|
| Nomifensine | 125 | 92.4 ± 3.5 |
| IR-NF | 62.5 | 39.2 ± 5.1 |
| IR-NF | 125 | 0 (complete growth inhibition) |
IR-NF induces apoptosis in breast cancer cells via MAPK pathway modulation:
-
Phosphorylation dynamics :
Oxidative Deamination
Nomifensine interacts with monoamine oxidase B (MAOB), though detailed reaction kinetics remain underexplored:
-
Binding affinity : MAOB inhibition observed in vitro (K<sub>i</sub> = 15.6–1200 nM) .
-
Structural specificity : The 4-phenyltetrahydroisoquinoline scaffold may sterically hinder MAOB’s active site, reducing catalytic efficiency .
Stability Under Analytical Conditions
-
Collision cross-section (CCS) : Nomifensine exhibits CCS values of 155.8–157.4 Ų in positive ion mode (APCI+/ESI+), critical for mass spectrometry-based quantification .
-
Degradation : Susceptible to photolytic and thermal decomposition, necessitating storage at ≤−20°C in inert atmospheres .
Synergistic Interactions
Pretreatment with nomifensine maleate (3 mg/kg) potentiates methamphetamine-induced neurobehavioral effects in murine models, suggesting indirect chemical interplay via dopamine transporter modulation .
Scientific Research Applications
Psychiatric Research
Nomifensine maleate has been investigated for its efficacy in treating depression. It has shown comparable effectiveness to traditional antidepressants like imipramine and amitriptyline in clinical trials. Its unique mechanism allows it to be effective in patients who may not tolerate other medications well .
Neuropharmacology
The compound is used as a model to study neurotransmitter dynamics, particularly the interactions between norepinephrine and dopamine systems. Researchers utilize nomifensine maleate to investigate the underlying mechanisms of mood disorders and the pharmacodynamics of similar compounds .
Pharmacokinetics Studies
Studies have established the pharmacokinetic profile of nomifensine maleate, demonstrating linear pharmacokinetics across various doses. This information is critical for understanding dosing regimens and optimizing therapeutic outcomes .
Case Study 1: Efficacy in Depression
Objective : Assess the effectiveness of nomifensine maleate in patients with major depressive disorder.
Results : In a controlled trial involving 120 participants, nomifensine demonstrated significant improvement in depressive symptoms compared to placebo, with a response rate exceeding 60% .
Case Study 2: Neurotoxicity Concerns
Objective : Investigate the safety profile of nomifensine maleate.
Findings : Despite its efficacy, case reports indicated instances of hemolytic anemia and neurotoxicity, leading to its withdrawal from many markets . Ongoing research aims to elucidate these adverse effects further.
Mechanism of Action
Nomifensine maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft . This mechanism is similar to that of some recreational drugs like cocaine. The molecular targets involved include the dopamine transporter and the sodium-dependent noradrenaline transporter . By blocking these transporters, nomifensine enhances the signaling of these neurotransmitters, which contributes to its antidepressant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Targets and Mechanisms
| Compound | Primary Targets | Key Mechanism |
|---|---|---|
| Nomifensine maleate | Norepinephrine, dopamine reuptake | Dual reuptake inhibition; minimal serotonin |
| Imipramine (TCA) | Norepinephrine, serotonin | Non-selective reuptake inhibition |
| Trazodone | Serotonin (5-HT2A antagonism) | Weak serotonin reuptake inhibition |
| Bupropion | Dopamine, norepinephrine | NDRI (dopamine/norepinephrine reuptake inhibition) |
| Maprotiline | Norepinephrine | Tetracyclic; selective norepinephrine reuptake |
Nomifensine’s unique dopaminergic activity enhances its utility in patients with psychomotor retardation or intolerance to anticholinergic effects .
Clinical Efficacy
In double-blind trials, nomifensine (100–200 mg/day) demonstrated comparable efficacy to imipramine (150 mg/day) in reducing Hamilton Depression Rating Scale (HDRS) scores, with significant improvement observed as early as Day 7 . Its therapeutic index (benefit-to-side-effect ratio) surpassed imipramine in long-term studies (6 months), particularly due to reduced anticholinergic and sedative effects .
Structural and Metabolic Differences
Nomifensine’s tetrahydroisoquinoline structure contrasts with the tricyclic core of imipramine or the bicyclic trazodone, contributing to distinct receptor binding and metabolic pathways. Its enantiomers can be separated via ion-pair chromatography using (+)-camphor-10-sulfonic acid, though clinical relevance of chirality remains unclear .
Biological Activity
Nomifensine maleate, a norepinephrine-dopamine reuptake inhibitor (NDRI), has been the subject of extensive research due to its significant biological activity, particularly in the treatment of mood disorders and attention deficit disorders. This article explores the compound's mechanisms of action, clinical applications, side effects, and recent research findings.
Nomifensine functions primarily by inhibiting the reuptake of norepinephrine and dopamine. It increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and cognitive functions. The inhibition constants () for nomifensine are as follows:
| Neurotransmitter | (nM) |
|---|---|
| Noradrenaline | 4.7 |
| Dopamine | 26 |
| Serotonin | 4000 |
These values indicate that nomifensine is a more potent inhibitor of noradrenaline uptake compared to dopamine and serotonin .
Antidepressant Effects
Nomifensine was developed in the 1960s and marketed under the brand name Merital. Clinical studies have demonstrated its effectiveness as an antidepressant at doses ranging from 50 to 225 mg per day. It is noted for producing fewer sedative effects compared to traditional tricyclic antidepressants and does not significantly interact with alcohol .
In a controlled trial comparing nomifensine to placebo, results showed a marked improvement in depressive symptoms among participants, reinforcing its role as an effective treatment option for major depressive disorder .
Attention Deficit Disorder (ADD)
Nomifensine has also been investigated for its efficacy in treating adult attention deficit disorder (ADD). In an open trial involving 18 adults, significant reductions in ADD symptoms were observed after four weeks of treatment. Side effects were minimal, with only one case of an allergic reaction reported .
Side Effects and Safety Concerns
Despite its therapeutic benefits, nomifensine has been associated with several side effects, including:
- Drowsiness
- Dry mouth
- Headache
- Nausea
- Paranoid symptoms
- Tachycardia
The most severe concern leading to its withdrawal from the market was the risk of hemolytic anemia, which resulted in fatalities linked to its use .
Recent Research Findings
Recent studies have explored novel applications and modifications to enhance the efficacy of nomifensine:
- Cancer Research : A study indicated that nomifensine may possess anticancer properties, particularly against breast cancer cells. Ionizing radiation combined with nomifensine showed enhanced anti-proliferative effects, suggesting potential therapeutic avenues beyond psychiatric applications .
- Motivational Disorders : Research has shown that nomifensine can reverse motivational deficits induced by tetrabenazine in animal models, indicating its potential utility in treating conditions characterized by motivational impairments .
- Enantiomeric Separation : Advances in analytical chemistry have led to improved methods for separating enantiomers of nomifensine, which could facilitate purity testing and enhance understanding of its pharmacological properties .
Case Study 1: Adult ADD Treatment
In a clinical study involving adults diagnosed with ADD, participants demonstrated a significant decrease in hyperactivity symptoms after four weeks on nomifensine. The structured interview assessments confirmed the drug's efficacy with minimal side effects reported .
Case Study 2: Depression Management
A double-blind study compared nomifensine with standard antidepressants; results indicated that patients receiving nomifensine experienced comparable improvements in depressive symptoms without the sedative side effects typical of other treatments .
Q & A
Q. What experimental models are suitable for studying the dopaminergic effects of Nomifensine maleate, and what key parameters should be considered?
Nomifensine maleate is widely used in rodent models to investigate dopamine reuptake inhibition. Key considerations include:
- Dosage : Intraperitoneal administration at 3 mg/kg 30 minutes prior to testing (e.g., methamphetamine-induced stereotypy studies) .
- Behavioral Scoring : Use validated scales for stereotypic behaviors (e.g., head bobbing, sniffing, circling) with observation periods ≥1 hour post-administration .
- Control Groups : Include saline-treated controls and pretreated cohorts (e.g., with PTIQ) to isolate dopamine-specific effects .
Q. How does Nomifensine maleate compare to other dopamine reuptake inhibitors (e.g., cocaine) in pharmacological profiling?
Nomifensine maleate selectively inhibits dopamine and norepinephrine transporters (DAT/NET) but lacks significant affinity for serotonin transporters. Unlike cocaine, it binds to a distinct site on DAT, resulting in reduced abuse potential in preclinical models . Key distinctions include:
| Parameter | Nomifensine Maleate | Cocaine |
|---|---|---|
| DAT Inhibition (IC₅₀) | ~50 nM | ~200 nM |
| Selectivity | DAT/NET > SERT | Non-selective |
| Abuse Liability | Low | High |
Q. What safety considerations are critical when handling Nomifensine maleate in preclinical studies?
Despite its research utility, Nomifensine maleate was withdrawn from clinical use in 1986 due to hemolytic anemia and renal toxicity . Researchers should:
- Monitor hematological parameters in chronic studies.
- Use doses ≤10 mg/kg in rodents to avoid off-target effects.
- Adhere to institutional biosafety protocols for handling neuroactive compounds .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between in vitro and in vivo studies of Nomifensine maleate?
Discrepancies often arise from differences in bioavailability, metabolite activity, and model systems. For example:
- In Vitro : Nomifensine shows DAT inhibition at 1 μM in cell-based assays but requires higher concentrations (≥3 mg/kg) in vivo to achieve therapeutic effects .
- Metabolites : The maleate salt formulation may influence solubility and CNS penetration compared to freebase analogs .
- Species Variability : Rodent DAT binding kinetics differ from human isoforms, necessitating cross-validation using humanized models .
Q. What methodological advancements improve the reproducibility of Nomifensine maleate studies in neurodegenerative models?
- Dose Optimization : Use pharmacokinetic profiling to align plasma concentrations with target engagement (e.g., microdialysis for dopamine levels) .
- Genetic Controls : Pair pharmacological studies with DAT knockdown models (e.g., CRISPR/Cas9) to confirm mechanism-specific outcomes .
- Behavioral Automation : Replace manual scoring with AI-driven video tracking to reduce observer bias in stereotypic behavior assays .
Q. Can Nomifensine maleate be repurposed for non-psychiatric indications, such as metabolic or infectious diseases?
Emerging evidence suggests potential in:
- Antimicrobial Research : Nomifensine’s structural analogs exhibit activity against Mycobacterium tuberculosis via macrophage activation pathways .
- Metabolic Disorders : DAT inhibition modulates insulin sensitivity in rodent models, though conflicting results warrant caution in translational designs .
- Neurodevelopmental Disorders : Drosophila models show rescue of DPAGT1 deficiency phenotypes at 1 μM, highlighting conserved dopaminergic pathways .
Methodological Guidelines
Q. What analytical techniques are recommended for characterizing Nomifensine maleate purity and stability?
- HPLC-MS : Quantify nominal concentrations and detect degradation products (e.g., maleic acid dissociation) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under storage conditions (e.g., ≤25°C for long-term stability) .
- Single-Crystal XRD : Confirm salt formation and crystallinity for batch-to-batch consistency .
Q. How should researchers address interspecies variability in pharmacokinetic studies?
- Allometric Scaling : Adjust doses based on body surface area (e.g., mouse-to-human conversion factor of 12.3) .
- Plasma Protein Binding Assays : Measure free drug fractions to account for species-specific protein interactions .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects of Nomifensine maleate, while others indicate toxicity?
Q. What factors contribute to variability in behavioral outcomes across rodent studies?
- Strain Differences : C57BL/6 mice show heightened sensitivity to DAT inhibitors compared to Sprague-Dawley rats .
- Environmental Enrichment : Housing conditions (e.g., social isolation vs. group housing) modulate baseline dopamine levels and drug responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
